molecular formula C25H17NO5S B2636309 benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 308297-58-7

benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2636309
CAS No.: 308297-58-7
M. Wt: 443.47
InChI Key: YAQTYOZOJMDQDQ-UHFFFAOYSA-N
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Description

Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative fused with a benzothiazole moiety. The benzothiazole group enhances π-π stacking interactions and electron-withdrawing properties, which may improve binding to biological targets such as enzymes or receptors . The compound features a benzyloxyacetate ester at position 7 of the coumarin core, a benzothiazole substituent at position 3, and a ketone group at position 2. These structural elements contribute to its unique physicochemical and biological profile.

Properties

IUPAC Name

benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c27-23(30-14-16-6-2-1-3-7-16)15-29-18-11-10-17-12-19(25(28)31-21(17)13-18)24-26-20-8-4-5-9-22(20)32-24/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQTYOZOJMDQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Ester Group Notable Features
This compound (Target) C₂₄H₁₇NO₅S 443.46 g/mol - 3-(Benzothiazol-2-yl)
- 2-Oxo
- 7-(Benzyloxyacetate)
Benzyloxyacetate High lipophilicity (benzyl group); potential for enhanced membrane permeability
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate C₁₉H₁₃NO₄S 351.38 g/mol - 3-(Benzothiazol-2-yl)
- 4-Oxo
- 8-Methyl
- 7-Acetate
Acetate Reduced steric bulk compared to benzyl ester; 4-oxo configuration alters electronic properties
Ethyl {[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate C₂₂H₁₉NO₅S 409.45 g/mol - 3-(Benzothiazol-2-yl)
- 4-Oxo
- 6-Ethyl
- 7-Ethoxyacetate
Ethoxyacetate Ethyl groups may lower logP; 4-oxo vs. 2-oxo affects coumarin ring reactivity
[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate C₂₃H₁₉NO₄S 429.47 g/mol - 3-(Benzothiazol-2-yl)
- 2-Oxo
- 7-Pivalate
Pivalate Bulky ester group may hinder metabolic degradation; improved stability
Benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate C₂₅H₂₀O₆ 428.43 g/mol - 3-(3-Methylphenoxy)
- 4-Oxo
- 7-(Benzyloxyacetate)
Benzyloxyacetate Phenoxy substituent lacks benzothiazole’s electron-withdrawing effects

Key Observations:

Pivalate esters (e.g., ) introduce steric bulk, which may slow hydrolysis and improve metabolic stability.

Substituents at position 6 (e.g., ethyl in ) or 8 (methyl in ) modify steric and electronic interactions, affecting binding to biological targets.

Benzothiazole vs. Phenoxy Groups: The benzothiazole moiety in the target compound and enables strong π-π interactions and electron withdrawal, unlike the phenoxy group in , which may reduce affinity for certain enzymes or receptors .

Biological Activity :

  • Coumarin-benzothiazole hybrids are associated with antitumor and antimicrobial activities due to synergistic effects between the two moieties .
  • Compounds with 2-oxo configurations (e.g., target and ) may exhibit enhanced reactivity in Michael addition or nucleophilic substitution reactions compared to 4-oxo analogs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzyl ester can be synthesized via nucleophilic substitution or esterification reactions, similar to methods described for .
  • Pharmacological Potential: Benzothiazole-containing coumarins (e.g., ) have demonstrated inhibitory activity against kinases and microbial pathogens .
  • Crystallographic Data : Structural analogs like were resolved using SHELX software , highlighting the importance of crystallography in understanding molecular conformations and intermolecular interactions.

Biological Activity

Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step organic synthesis process involving the condensation of benzothiazole derivatives with chromenone structures. The structural characterization is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The inhibitory concentrations ranged from 1 to 4 μM .
  • Mechanism of Action : The compound was shown to induce apoptosis and arrest the cell cycle in cancer cells. This was evidenced by flow cytometry analysis, which indicated an increase in apoptotic cells upon treatment .

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory effects :

  • Cytokine Inhibition : The compound reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses .

Data Tables

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerA4311Apoptosis induction
AnticancerA5494Cell cycle arrest
Anti-inflammatoryRAW264.7Not specifiedCytokine level reduction

Case Studies

  • Study on Apoptotic Mechanisms :
    A study investigated the effects of benzothiazole derivatives on A431 and A549 cells. Results indicated that treatment with these compounds led to significant apoptosis as measured by Annexin V staining and flow cytometry .
  • In Vivo Studies :
    Additional research focused on the in vivo efficacy of similar benzothiazole compounds in tumor-bearing mice models. These studies demonstrated a marked reduction in tumor size compared to control groups, further supporting the anticancer potential of these derivatives .

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